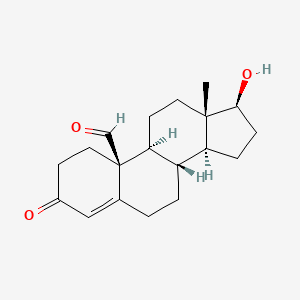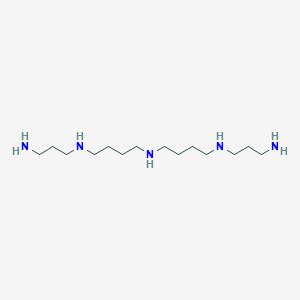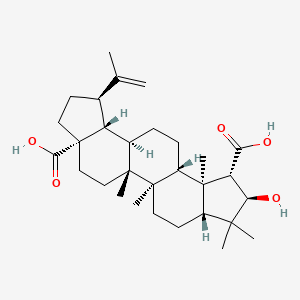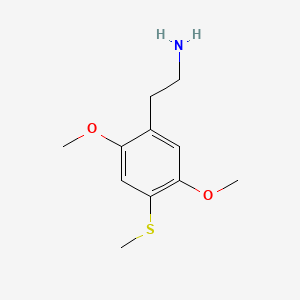![molecular formula C11H19N5O2S2 B1253491 N-Methyl-N'-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine](/img/structure/B1253491.png)
N-Methyl-N'-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Monodes-methylnizatidine, also known as N-2-mdmn, belongs to the class of organic compounds known as 2, 4-disubstituted thiazoles. 2, 4-disubstituted thiazoles are compounds containing a thiazole ring substituted at the positions 2 and 3. N2-Monodes-methylnizatidine is considered to be a practically insoluble (in water) and relatively neutral molecule. N2-Monodes-methylnizatidine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N2-monodes-methylnizatidine is primarily located in the cytoplasm.
N-desmethylnizatidine is a member of thiazoles.
Scientific Research Applications
Pharmacological Properties
N-Methyl-N'-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine, also known as nizatidine, has been studied for its pharmacological effects. It is a potent and selective H2-antagonist, primarily explored for its potential effects on various body systems, including cardiovascular, respiratory, gastrointestinal, renal, hepatic, autonomic, and central nervous systems. The research indicates a low potential for secondary pharmacologic side effects when used clinically (Bemis et al., 1989).
Pharmacokinetics
Studies have investigated the pharmacokinetic profile of nizatidine in humans, focusing on bioequivalence between different formulations. These studies have shown no significant difference in the absorption and action between various formulations, affirming their bioequivalence (Sano et al., 1991).
H2-Antihistaminic Activity
Research on the H2-antihistaminic activity of compounds related to nizatidine, including derivatives of 2-nitro-1,1-ethenediamines, has been conducted. These studies contribute to understanding the structure-activity relationships of histamine H2-receptor antagonists, with findings showing varying degrees of effectiveness in inhibiting gastric acid secretion and other related activities (Borchers et al., 1983).
Chemical Synthesis and Rearrangement
The chemical synthesis and rearrangement of N-methyl-N-(2-thiazolyl)-nitramine, a related compound, have been explored. This research provides insights into the chemical properties and potential applications of related nitrothiazole compounds (Daszkiewicz et al., 2001).
Prostaglandin Effects
The effects of nizatidine on prostaglandins in the rat gastric mucosa have been investigated. This research helps in understanding the drug's impact on substances like prostaglandins, which play a significant role in various physiological processes (Segawa et al., 1991).
Localization in Gastric Wall
Studies on the localization of nizatidine in the gastric wall of rats provide insights into how the drug interacts with the target tissue in the stomach, particularly its retention and concentration in the gastric mucosa (Sano et al., 1991).
properties
Molecular Formula |
C11H19N5O2S2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3/b10-6+ |
InChI Key |
QDLSRAPBCBFIQC-UXBLZVDNSA-N |
Isomeric SMILES |
CNCC1=NC(=CS1)CSCCN/C(=C/[N+](=O)[O-])/NC |
SMILES |
CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC |
Canonical SMILES |
CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC |
synonyms |
N-2-MDMN N-2-monodesmethylnizatidine N-desmethylnizatidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(Carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetic acid](/img/structure/B1253408.png)

![2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide](/img/structure/B1253411.png)
![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B1253412.png)



![(4R,5'R,6R,6'R,8S,10E,13S,14E,16E)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1253417.png)





